molecular formula C13H6F4N2 B1403068 4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-31-5

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile

Cat. No. B1403068
CAS RN: 1219454-31-5
M. Wt: 266.19 g/mol
InChI Key: XMEVZRKSDFPDAD-UHFFFAOYSA-N
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Description

“4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C13H6F4N2 . It is a derivative of pyridine, a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile” consists of a pyridine ring attached to a phenyl ring with fluorine and trifluoromethyl substituents .

Scientific Research Applications

Potential Inhibitors for Enzymes

Research on pyridine derivatives has demonstrated their potential as inhibitors of specific enzymes. For instance, studies have shown that certain pyridine derivatives can act as potential inhibitors for the Nicotinamidephosphoribosyltransferase (NAMPT) enzyme, which is implicated in increasing sensitivity to apoptosis in both NAMPT-expressing cells and tumorspheres. This finding is crucial for cancer research, as targeting the NAMPT enzyme could provide a novel therapeutic pathway (Venkateshan et al., 2019).

Synthesis of Fluorinated Analogues

The synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues has been explored through reactions involving 4-(trifluoromethyl)pyrimidin-2(1H)-ones. This process leads to the creation of compounds with potential pharmacological applications, showcasing the versatility of pyridine derivatives in the synthesis of fluorinated analogues, which are of great interest in medicinal chemistry due to their unique properties and potential therapeutic applications (Sukach et al., 2015).

Crystal Structure Elucidation

The crystal structure of various pyridine derivatives has been determined, providing insights into their molecular geometry, intermolecular interactions, and potential applications in material science and pharmaceuticals. For example, studies have determined the crystal structures of compounds with potential as SARS CoV-2 RdRp inhibitors, highlighting the importance of structural analysis in drug design and discovery (Venkateshan et al., 2020).

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, such as “4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[2-fluoro-5-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-12-2-1-9(13(15,16)17)6-11(12)8-3-4-19-10(5-8)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEVZRKSDFPDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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